10,20-Methanoretinal is derived from the structural modification of retinal, which is a vital component of the visual cycle in many organisms. This compound is classified under the broader category of retinoids, which are compounds that are chemically related to vitamin A. Retinoids play essential roles in vision, cellular communication, and gene expression.
The synthesis of 10,20-Methanoretinal involves several advanced organic chemistry techniques. Key methods include:
Technical details reveal that multiple stereoisomers can be produced during synthesis, necessitating precise analytical methods such as nuclear magnetic resonance (NMR) spectroscopy for characterization .
The molecular structure of 10,20-Methanoretinal features a unique arrangement that includes:
Key structural data includes bond lengths and angles derived from X-ray crystallography or NMR studies, which provide insights into its conformational properties. The compound's structural integrity is crucial for its function as a chromophore in visual pigments .
10,20-Methanoretinal participates in various chemical reactions typical for retinoids:
These reactions are essential for understanding how modifications affect the photochemical properties and stability of visual pigments.
The mechanism of action for 10,20-Methanoretinal involves its role as a chromophore in phototransduction:
The physical and chemical properties of 10,20-Methanoretinal include:
These properties are critical for its application in biological systems and research.
10,20-Methanoretinal has several scientific applications:
The defining structural feature of 10,20-Methanoretinal (C~21~H~28~O, CID 6438558) is the ethylene bridge connecting the C10 and C13 carbon atoms, forming a rigid cyclohexene system that prevents rotation around the C11=C12 double bond [1] [7]. This engineered constraint fundamentally disrupts the photoisomerization pathway central to visual signal transduction. Spectroscopic analyses reveal profound consequences of this structural alteration:
Table 1: Structural and Functional Comparison of 10,20-Methanoretinal vs. Native 11-cis-Retal
Parameter | 10,20-Methanoretinal | Native 11-cis-Retinal |
---|---|---|
Molecular Formula | C~21~H~28~O | C~20~H~28~O |
Critical Structural Feature | C10-C13 cyclohexene bridge | Unrestricted C11=C12 bond |
Steric Interaction | Eliminated (C10-H⋯C13-CH~3~) | Present |
Rhodopsin Quantum Yield | 0.35 | 0.67 |
Light Stability | High (≤40% bleaching after 12 min illumination) | Low (complete bleaching in ms-s) |
Acid Denaturation Product | λ~max~ 452 nm (protonated RSB) | λ~max~ 440 nm (protonated RSB) |
The molecule's constrained isomerism provides direct experimental validation for the steric trigger hypothesis of rhodopsin activation. Studies with related analogs—particularly 13-demethylrhodopsin (quantum yield Φ = 0.47)—demonstrated that removing the C10/C13 steric interaction reduces chromophore distortion and flattens the excited-state potential surface [3]. Crucially, attempts to reintroduce steric strain via 10-methyl-13-demethylretinal failed to restore native photoisomerization efficiency (Φ = 0.35), indicating that protein-analog interactions are disrupted in non-isomorphous chromophore substitutions [3]. This highlights the exquisitely tuned complementarity between native 11-cis-retinal and the rhodopsin binding pocket.
The rational design and synthesis of 10,20-Methanoretinal in the early 1990s emerged from decades of research into retinal photochemistry and visual pigment mechanisms. Key historical milestones include:
This analog's resistance to light-driven isomerization provided definitive evidence that the C11=C12 torsional freedom is essential for productive rhodopsin activation. The research trajectory exemplifies how strategic molecular design can resolve long-standing mechanistic questions in photobiology. Subsequent applications leveraged 10,20-Methanoretinal to probe later stages of rhodopsin activation where conformational changes—rather than photochemistry—dominate the signaling process [7] [8].
When incorporated into opsin, 10,20-Methanoretinal creates a rhodopsin analog (Rhodopsin-II) with profoundly disrupted signaling capabilities, making it an exceptional tool for dissecting GPCR activation mechanisms:
Table 2: Functional Consequences of 10,20-Methanoretinal Incorporation in Rhodopsin
Signaling Process | Rhodopsin-II Efficiency | Structural Basis of Defect |
---|---|---|
Photoisomerization | Severely reduced (Φ ≈ 0.35) | Blocked C11=C12 bond rotation |
Transducin Activation | Marginal (~1-3% of native) | Inability to form cytoplasmic G~t~-coupling interface |
GRK1 Phosphorylation | Strongly impaired | Disrupted cytoplasmic conformational changes |
Arrestin Recruitment | Minimal | Failure to expose phosphorylation-dependent binding epitopes |
Signal Amplification | Abolished | Combined defects in activation cascade |
These functional deficiencies underscore that rhodopsin's signaling competence requires precisely coordinated dynamic transitions—from initial photoisomerization through sequential conformational states—that are fundamentally disrupted by the chromophore's locked geometry. Recent cryo-ET studies further emphasize how Rhodopsin-II's restricted movements prevent the formation of crucial oligomeric arrays and effector complexes within the densely packed ROS disc membranes [2] [8]. This spatial constraint is evolutionarily optimized for rapid signal amplification: native rhodopsin's photoactivation triggers transducin activation within milliseconds, while Rhodopsin-II remains trapped in a non-productive state.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1